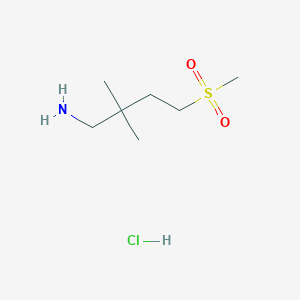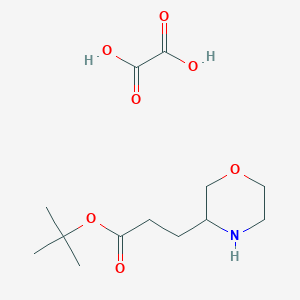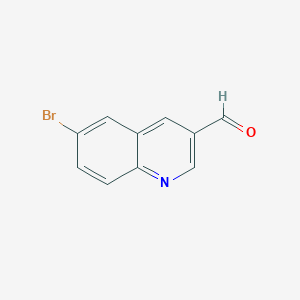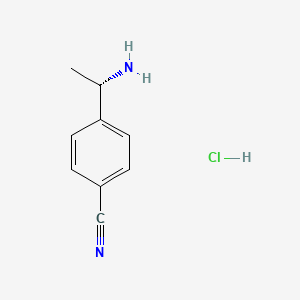![molecular formula C11H10BrF2NO2 B1373227 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 1311318-38-3](/img/structure/B1373227.png)
3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one
Übersicht
Beschreibung
“3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1311318-38-3. Its molecular weight is 306.11 . The IUPAC name for this compound is 3-bromo-1-[2-(difluoromethoxy)phenyl]-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10BrF2NO2/c12-7-5-6-15(10(7)16)8-3-1-2-4-9(8)17-11(13)14/h1-4,7,11H,5-6H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 306.11 . More detailed properties like boiling point, melting point, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions
- 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound whose related structures have been studied for various chemical properties and reactions. For instance, some 2-t-butyl- and 2-phenyl-1-pyrroline 1-oxides undergo bromination, but no specific 3-bromo compounds were observed, although their intermediacy was proposed. The isolated products from these reactions are 2H-pyrrole 1-oxide derivatives, further brominated in some cases (Black & Blackman, 1979).
Crystal Structure and Conformation
- Studies on related compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, have suggested that they are substantially non-planar in solution, with crystal structure studies showing this effect in the solid state as well. There is a notable dihedral angle between normals to the phenyl and five-membered rings in these γ-lactams (Fujiwara et al., 1977).
Synthesis of Biologically Active Compounds
- Compounds such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one are important intermediates for synthesizing various biologically active compounds. The synthesis process involves several steps, including nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating the compound's utility in complex chemical syntheses (Wang et al., 2016).
Pharmaceutical Research
- In pharmaceutical research, similar compounds have been studied for their conformational properties, which can be crucial for understanding their interactions with biological molecules. For example, darifenacin hydrobromide, a related compound, shows specific conformational characteristics that could be relevant to its biological activity (Selvanayagam et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO2/c12-7-5-6-15(10(7)16)8-3-1-2-4-9(8)17-11(13)14/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRXNQSGKONHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=C2OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



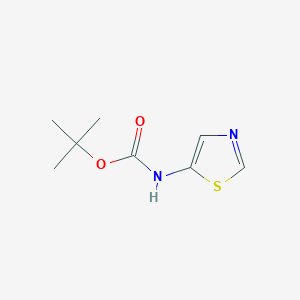
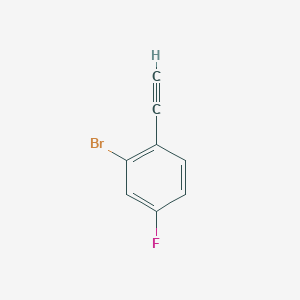
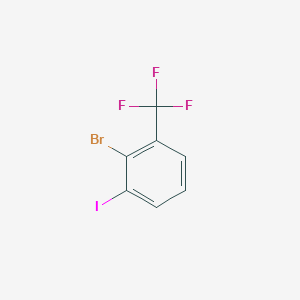



![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)
